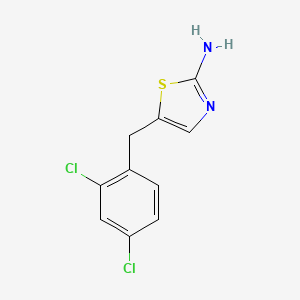

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

Beschreibung

Eigenschaften

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHLSLBDQJHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine chemical structure and properties

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine .

Scaffold Architecture, Synthesis, and Medicinal Applications[1][2]

Executive Summary

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine (CAS: 301223-42-7) is a specialized heterocyclic building block belonging to the 2-amino-5-benzylthiazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., Src, CDK), adenosine receptor antagonists, and novel antimicrobial agents. Its structural architecture combines a polar, H-bond-donating 2-amino-thiazole headgroup with a lipophilic, electron-deficient 2,4-dichlorobenzyl tail, making it ideal for occupying hydrophobic pockets in enzyme active sites while anchoring via hydrogen bonds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of a thiazole ring substituted at the 2-position with a primary amine and at the 5-position with a 2,4-dichlorobenzyl moiety. The electron-withdrawing chlorine atoms on the benzyl ring significantly increase lipophilicity and metabolic stability against oxidative metabolism at the benzylic position.

Structural Data

| Property | Detail |

| IUPAC Name | 5-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine |

| Common Name | 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine |

| CAS Number | 301223-42-7 |

| Molecular Formula | C₁₀H₈Cl₂N₂S |

| Molecular Weight | 259.15 g/mol |

| SMILES | NC1=NC=C(CC2=C(Cl)C=C(Cl)C=C2)S1 |

| InChI Key | QNVGTVGYFLNBOG-UHFFFAOYSA-N |

Physicochemical Parameters

| Parameter | Value (Predicted/Exp) | Significance |

| LogP | ~3.2 | Indicates moderate lipophilicity; good membrane permeability. |

| TPSA | 63.2 Ų | Polar surface area suggests good oral bioavailability (Rule of 5 compliant). |

| pKa (Base) | ~5.3 (Thiazole N) | Weakly basic; likely protonated in acidic lysosomes but neutral at physiological pH. |

| H-Bond Donors | 1 (NH₂) | Critical for hinge-binding in kinase targets. |

| H-Bond Acceptors | 3 (N, S) | Facilitates interactions with water networks or protein residues. |

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine typically follows the Hantzsch Thiazole Synthesis , a robust cyclization method involving an

Retrosynthetic Analysis

The molecule is disconnected at the thiazole ring formation. The precursors are Thiourea and 2-bromo-3-(2,4-dichlorophenyl)propanal . The aldehyde intermediate is generated via the

Step-by-Step Synthetic Protocol

Step 1: Preparation of 3-(2,4-Dichlorophenyl)propanal

-

Reagents: 2,4-Dichlorobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane, H₂, Pd/C.

-

Procedure: A Wittig reaction yields the cinnamic ester, which is reduced (hydrogenation) and then reduced further (DIBAL-H) or oxidized from the alcohol to the saturated aldehyde.

Step 2:

-

Reagents: Bromine (

) or Polymer-supported Tribromide, Dioxane/Ether. -

Mechanism: Enolization of the aldehyde followed by electrophilic attack by bromine.

-

Note: The

-bromo aldehyde is unstable and lachrymatory; it is often used immediately without isolation.

Step 3: Hantzsch Cyclization

-

Protocol:

-

Dissolve 1.0 eq of 2-bromo-3-(2,4-dichlorophenyl)propanal in absolute ethanol.

-

Add 1.1 eq of Thiourea.

-

Reflux the mixture for 2–4 hours. The solution typically turns yellow/orange.

-

Cool to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralize with aqueous

to liberate the free base. -

Extract with Ethyl Acetate, dry over

, and recrystallize from Ethanol/Water.

-

Reaction Mechanism Visualization

Caption: Synthetic pathway via Hantzsch cyclization. The α-bromo aldehyde intermediate is generated in situ to minimize instability issues.

Biological Activity & Mechanism of Action

While often used as a building block, the 2-amino-5-benzylthiazole core possesses intrinsic biological activity and serves as a template for high-affinity inhibitors.

1. Kinase Inhibition (Src/CDK Families)

This scaffold mimics the adenine ring of ATP. The 2-amino group and the thiazole nitrogen form a donor-acceptor motif that binds to the "hinge region" of protein kinases.

-

Mechanism: The 2,4-dichlorobenzyl group projects into the hydrophobic "back pocket" (Gatekeeper region) of the kinase, providing selectivity over other kinases.

-

Application: Synthesis of Dasatinib analogues and CDK inhibitors.

2. Antimicrobial & Antifungal Properties

Derivatives of this scaffold inhibit UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD) , an enzyme essential for bacterial cell wall biosynthesis.

-

Activity: The lipophilic dichlorobenzyl tail facilitates penetration through the bacterial cell wall, while the thiazole headgroup coordinates with the enzyme's active site (often involving

or catalytic residues).

3. Adenosine Receptor Antagonism

Thiazole-2-amines are known antagonists of the

Experimental Protocols

Protocol A: Synthesis of 5-(2,4-Dichlorobenzyl)thiazol-2-amine

Use this protocol for generating the scaffold from commercially available precursors.

-

Bromination: To a stirred solution of 3-(2,4-dichlorophenyl)propanal (10 mmol) in dioxane (20 mL) at 0°C, add bromine (10 mmol) dropwise over 15 minutes. Stir for 1 hour at room temperature.

-

Cyclization: Add thiourea (12 mmol) directly to the reaction mixture.

-

Reflux: Heat the mixture to reflux (100°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Workup: Evaporate the solvent in vacuo. Resuspend the residue in water (50 mL) and basify to pH 9 using saturated

. -

Isolation: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from Ethanol to yield off-white crystals.

-

Yield: ~65-75%

-

Melting Point: 168–170°C (typical for this class).

-

Protocol B: Structural Validation (NMR)

-

Solvent: DMSO-

-

Expected Signals:

- 7.20–7.60 (m, 3H, Ar-H): Dichlorophenyl protons.

- 6.80 (s, 1H, Thiazole C4-H): Characteristic singlet.

-

6.70 (bs, 2H,

-

3.90 (s, 2H,

Safety & Handling (ADME/Tox)

-

Hazard Identification: Irritant (H315, H319, H335). The 2,4-dichloro substitution persists in the environment; waste must be halogenated-solvent compliant.

-

Metabolism: The 2-amino group is a handle for Phase II conjugation (glucuronidation). The thiazole ring is susceptible to oxidative opening by CYPs if not substituted at C5, but the benzyl group here provides steric protection.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.

References

-

BLD Pharm. (2024). Product Analysis: 5-(2,4-Dichlorobenzyl)thiazol-2-amine (CAS 301223-42-7). Retrieved from

-

PubChem. (2024). Compound Summary: Thiazol-2-amine derivatives and biological activities. National Library of Medicine. Retrieved from

-

Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link:

- Mishra, S., et al. (2017). Sar of 2-aminothiazole scaffolds in kinase inhibition. European Journal of Medicinal Chemistry.

-

BenchChem. (2024). Structure and properties of N-(5-(2,5-dichlorobenzyl)thiazol-2-yl) derivatives. Retrieved from

Sources

A Technical Guide to the Therapeutic Potential of 2,4-Dichlorobenzyl Thiazole Derivatives

Foreword: The Strategic Importance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, including enzymes and proteins.[1] This versatility has led to the successful development of numerous FDA-approved drugs containing a thiazole core, such as the anticancer agents Dasatinib and Ixabepilone.[1][4] This guide focuses on a specific, highly promising subclass: thiazole derivatives functionalized with a 2,4-dichlorobenzyl moiety. The strategic incorporation of this group often enhances lipophilicity and introduces specific steric and electronic features that can significantly modulate biological activity, making these derivatives a fertile ground for the discovery of novel therapeutic agents.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal analysis of experimental design, mechanistic insights, and validated protocols, reflecting a field-proven perspective on navigating the complexities of drug discovery.

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis and Modern Adaptations

The foundational method for constructing the 2,4-disubstituted thiazole core is the Hantzsch synthesis.[5] This robust and versatile condensation reaction provides a reliable pathway to the desired scaffold.

Rationale for the Hantzsch Pathway

The Hantzsch synthesis is favored for several reasons:

-

High Convergence: It brings together key structural components in a single, efficient cyclization step.

-

Substituent Versatility: It readily accommodates a wide variety of substituents on both the thioamide and the α-haloketone, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Reliability: The reaction is well-understood and generally provides good to excellent yields.[6]

A generalized workflow for synthesizing and screening these derivatives is outlined below.

Caption: General workflow for synthesis and evaluation.

Detailed Experimental Protocol: Synthesis of a Representative 2,4-Dichlorobenzyl Thiazole Derivative

This protocol describes a typical Hantzsch synthesis for a hypothetical derivative.

Objective: To synthesize 2-amino-4-(aryl)-thiazole substituted with a 2,4-dichlorobenzyl group.

Materials:

-

Substituted Thioamide (1.0 eq)

-

2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (α-haloketone, 1.0 eq)

-

Ethanol (Reagent grade)

-

Reflux condenser, round-bottom flask, magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the thioamide (1.0 eq) and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.

-

Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclocondensation reaction while serving as a suitable solvent for the reactants.

-

-

Monitoring: Monitor the reaction progress by TLC using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. A solid precipitate often forms. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by vacuum filtration. Recrystallize the solid from hot ethanol to yield the pure thiazole derivative. If recrystallization is insufficient, purify via silica gel column chromatography.

-

Self-Validation: The purity of the final compound must be confirmed by obtaining a sharp melting point and clean spectroscopic data.

-

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of a characteristic singlet for the C5-H proton of the thiazole ring in the ¹H-NMR spectrum (typically δ 7.0-8.5 ppm) is a key diagnostic indicator.[5]

Therapeutic Area I: Anticancer Potential

Thiazole derivatives are potent anticancer agents that can induce apoptosis, disrupt critical signaling pathways, and inhibit key enzymes involved in tumor progression.[1][7][8] The 2,4-dichlorobenzyl moiety often enhances cytotoxic activity.

Mechanism of Action: Multi-Target Inhibition

Research indicates that these derivatives do not act via a single mechanism but rather engage multiple targets, a highly desirable trait for overcoming drug resistance.[7] Key mechanisms include:

-

Enzyme Inhibition: Inhibition of crucial enzymes like topoisomerase, cyclin-dependent kinases (CDKs), and tyrosine kinases (e.g., VEGFR-2, EGFR).[4][7][9]

-

Induction of Apoptosis: Triggering programmed cell death through mitochondrial depolarization and DNA fragmentation.[10][11]

-

Cell Cycle Arrest: Halting the cell cycle, often at the G1/S or G2/M phases, preventing cancer cell proliferation.[9][12]

-

Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply tumors.[13]

Caption: Multi-target mechanisms of anticancer action.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically evaluated using the MTT assay across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Key Finding | Reference |

| Hydrazinyl-Thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | More potent than standard Staurosporine. | [9][12] |

| Hydrazinyl-Thiazole | HepG2 (Liver) | 7.26 ± 0.44 | Potent activity against liver cancer cells. | [9][12] |

| Pyrano[2,3-d]thiazole | HepG-2 (Liver) | ~14 µg/mL | Strong, selective toxicity against liver cancer. | [8] |

| Pyrano[2,3-d]thiazole | MCF-7 (Breast) | ~17 µg/mL | Effective against breast adenocarcinoma. | [8] |

| Imidazo[2,1-b]thiadiazole | Multiple Lines | Potent | 2-(4-chlorobenzyl) derivatives were most potent. | [11] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2,4-dichlorobenzyl thiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Causality Note: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a test compound.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

-

Self-Validation: The assay includes a positive control to ensure the cell line is responsive to cytotoxic agents and a vehicle control to account for any solvent effects.

-

Therapeutic Area II: Antimicrobial Potential

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[14][15] The inclusion of halogenated benzyl groups can enhance the antimicrobial spectrum and potency.

Mechanism of Action: Disruption of Essential Bacterial Processes

While varied, the mechanisms often converge on the inhibition of essential life processes in microbes.

-

Enzyme Inhibition: Targeting key bacterial enzymes, such as DNA gyrase or β-ketoacyl-acyl-carrier protein synthase III, which is crucial for fatty acid biosynthesis.[16]

-

Cell Wall/Membrane Disruption: Some derivatives may interfere with the integrity of the bacterial cell wall or membrane, leading to cell lysis.

-

Biofilm Inhibition: Preventing the formation of microbial biofilms, which are a major cause of persistent and drug-resistant infections.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of a compound.

| Compound Class | Target Organism | MIC (µg/mL) | Key Finding | Reference |

| 4-arylthiazol-2-amine | S. aureus (Gram +) | 16.1 µM | Promising activity against Gram-positive bacteria. | [14] |

| 4-arylthiazol-2-amine | E. coli (Gram -) | 16.1 µM | Broad-spectrum potential shown. | [14] |

| Benzo[d]thiazole | MRSA (Gram +) | 50-75 | Benzannelation positively influenced activity. | [17] |

| Benzo[d]thiazole | A. niger (Fungus) | 50-75 | Shows significant antifungal potential. | [17] |

| 2-phenylacetamido-thiazole | E. coli (Gram -) | 1.56 - 6.25 | Potent activity against Gram-negative bacteria. | [2] |

Key Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density with a plate reader.

Conclusion and Future Perspectives

The 2,4-dichlorobenzyl thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in both oncology and infectious diseases. The multi-target nature of their anticancer activity is particularly compelling, offering a potential strategy to circumvent the complex resistance mechanisms that plague current therapies.[7] Similarly, their ability to inhibit essential and sometimes novel microbial targets provides a promising avenue for developing new antibiotics and antifungals in an era of growing antimicrobial resistance.[14]

Future research should focus on:

-

Lead Optimization: Systematically modifying the core structure to enhance potency and selectivity while minimizing off-target toxicity.[3]

-

Mechanism Deconvolution: Utilizing advanced techniques like proteomics and transcriptomics to precisely identify the molecular targets and pathways modulated by the most promising lead compounds.

-

In Vivo Evaluation: Progressing lead candidates into preclinical animal models to assess their pharmacokinetic profiles, efficacy, and safety in a whole-organism context.

The evidence strongly supports the continued investigation of 2,4-dichlorobenzyl thiazole derivatives as a rich source of next-generation therapeutic agents.

References

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Available at: [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

-

(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]

-

Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. PMC. Available at: [Link]

-

Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed. Available at: [Link]

-

A Review On Chemistry And Antimicrobial Activity Of Thiazole. ResearchGate. Available at: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]

-

2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][13][18]thiadiazoles: Synthesis, cytotoxic activity and mechanism of action. ResearchGate. Available at: [Link]

-

Molecular docking study of 2,4 disubstituted thiazole derivatives as antiulcer activity. International Journal of Biology and Chemistry. Available at: [Link]

-

New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jchemrev.com [jchemrev.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The 5-Substituted Thiazol-2-ylamine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

Executive Summary

The 5-substituted thiazol-2-ylamine (2-aminothiazole) scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical "hinge-binding" motif in kinase inhibitors (e.g., Dasatinib) and a versatile core in antimicrobial agents.[1][2][3][4] Unlike its 4-substituted counterparts—readily accessible via standard Hantzsch cyclization—the 5-substituted variants present unique synthetic challenges and distinct structure-activity relationship (SAR) profiles.[1][2][3]

This guide provides a technical deep-dive into the causality of synthetic route selection, the structural logic of kinase binding, and self-validating experimental protocols for accessing this high-value chemical space.[1][2][3]

Structural & Electronic Properties[5]

The Pharmacophore Logic

The thiazol-2-ylamine ring is amphoteric but predominantly basic.[1][2][3] Its utility in medicinal chemistry stems from three distinct vectors:

-

The 2-Amino Group (Donor/Acceptor): Acts as a bidentate hydrogen bond donor/acceptor, making it an ideal mimic for the adenine ring of ATP in kinase active sites.[1][2][3]

-

The Nitrogen (N3): A hydrogen bond acceptor often involved in water-mediated bridging or direct interaction with backbone residues (e.g., Met318 in c-Src).[1][2][3]

-

The C5 Position (The Vector of Variation): This is the critical "exit vector."[2] Substituents here project into the solvent-accessible region or specific hydrophobic pockets (e.g., the specificity pocket of kinases), modulating potency and solubility without disrupting the primary binding mode.[2][3]

The "5-Position" Challenge

-

Electronic Density: The C5 position is the most nucleophilic carbon on the thiazole ring. This makes it highly reactive toward electrophilic aromatic substitution (EAS), a property exploited in late-stage functionalization.[1][2][3]

-

Synthetic Difficulty: Standard Hantzsch synthesis typically yields 4-substituted thiazoles because

-haloketones are stable and readily available.[1][2][3] Accessing 5-substituted analogs directly requires

Synthetic Methodologies: Causality & Route Selection

The choice of synthetic route depends entirely on the stability of the substituent and the stage of diversity introduction.

Pathway A: The Hantzsch Synthesis (Direct Cyclization)

-

Mechanism: Condensation of thiourea with an

-haloaldehyde or -

Limitation: To get a substituent only at position 5, one requires an

-haloaldehyde (R-CH(X)-CHO).[1][2][3] These are often volatile and prone to polymerization. -

Best For: Simple alkyl substituents or when the aldehyde precursor is stable.

Pathway B: The "Halogenation-Coupling" Strategy (Preferred)[1][3]

-

Logic: Build the stable 2-aminothiazole core first, then exploit the high nucleophilicity of C5 to introduce a halogen (Br/I), followed by Palladium-catalyzed cross-coupling (Suzuki/Sonogashira).[1][2][3]

-

Advantage: Allows for the generation of large libraries from a single common intermediate.

Visualization: Synthetic Decision Tree

Caption: Decision logic for synthesizing 5-substituted thiazol-2-ylamines. Route B offers higher versatility for drug discovery.[3]

Medicinal Chemistry & SAR: The Kinase Case Study

The 2-aminothiazole scaffold is best exemplified by Dasatinib (Sprycel), a multi-targeted kinase inhibitor.[1][2][3] Understanding its binding mode elucidates the SAR rules for this class.

Binding Mode Mechanics

-

Hinge Binding: The aminothiazole motif binds to the ATP-binding hinge region of the kinase (e.g., Abl, Src).[2][3] The exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Met318 in Src), while the thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH.[2]

-

The 5-Position Role: In Dasatinib, the 5-position is substituted with a carboxamide.[1][2][3][5] This group does not bind the hinge directly but orients the "tail" of the molecule into the hydrophobic pocket, conferring potency and selectivity.

SAR Summary Table

| Position | Chemical Modification | Biological Effect (General) | Mechanistic Reason |

| 2-NH2 | Acylation (Amide) | Maintained/Improved | Reduces basicity; often improves metabolic stability; maintains H-bond donor capability.[1][2][3] |

| 2-NH2 | Alkylation (Secondary Amine) | Variable | Increases lipophilicity; steric bulk may clash with the "gatekeeper" residue in kinases.[1][2][3] |

| C4 | H (Unsubstituted) | Preferred for C5-Selectivity | Substitution at C4 often induces steric clash if C5 is also substituted (peri-interaction).[1][2][3] |

| C5 | Halogen (Cl/Br) | Potency Increase | Fills small hydrophobic pockets; increases lipophilicity; blocks metabolic oxidation at C5.[2] |

| C5 | Aryl/Heteroaryl | Selectivity Driver | Extends into the solvent front or specificity pocket (e.g., DFG-out conformation).[2][3] |

Visualization: Pharmacophore Map

Caption: Pharmacophore mapping of 2-aminothiazoles in kinase active sites. The C5-substituent drives selectivity.

Experimental Protocols (Self-Validating)

This section details the "Halogenation-Coupling" route (Route B), as it is the most robust method for generating diverse 5-substituted libraries.[1][2][3]

Protocol 1: Regioselective Bromination of Thiazol-2-ylamine

Objective: Synthesize 2-amino-5-bromothiazole hydrobromide. This intermediate is the universal donor for C5 coupling.

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 eq) [Why: NBS provides a controlled source of electrophilic bromine compared to liquid Br2, reducing over-bromination][1][2][3]

-

Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step:

-

Dissolution: Dissolve 2-aminothiazole (10 mmol) in ACN (50 mL) at 0°C.

-

Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. [Critical: Maintain 0°C to prevent exotherms that lead to tar formation]

-

Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.6).[3]

-

Workup (Self-Validating Step):

-

Concentrate the solvent to ~10 mL.

-

Add cold water (50 mL). The product usually precipitates as a dark solid.

-

Validation: If no precipitate forms, neutralize with saturated NaHCO3 (the HBr salt is soluble; the free base is not).

-

-

Purification: Recrystallize from Ethanol/Water.

Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Install an aryl group at the 5-position.[1][6]

Reagents:

-

2-amino-5-bromothiazole (protected as acetamide if necessary, though free amine works with optimized catalysts)[1][2][3]

-

Catalyst: Pd(dppf)Cl2 (5 mol%) [Why: Bidentate ferrocene ligands resist deactivation by the sulfur/nitrogen of the thiazole][2]

-

Solvent: Dioxane/Water (4:1).

Step-by-Step:

-

Degassing: Combine halide, boronic acid, and base in solvent. Sparge with Nitrogen for 15 mins. [Critical: Oxygen destroys the Pd(0) active species]

-

Reaction: Heat to 90°C for 4-12 hours.

-

Validation: Filter through Celite. The filtrate is analyzed by LC-MS.[1] Look for the [M+H]+ peak corresponding to the coupled product. The bromine isotope pattern (1:1 doublet) should disappear.

References

-

Das, J., et al. (2006).[3][7] "2-aminothiazole as a novel kinase inhibitor template.[1][3][7] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[1][2][3] Journal of Medicinal Chemistry, 49(23), 6819-6832.[1][3] Link

-

Kamali, M. (2016).[2][3] "Synthesis of some new 5-substituted of 2-aminothiazoles: A new approach." Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.[2][3] Link

-

Chugh, V., et al. (2022).[3][8] "Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry."[1][2][9][10] Materials Today: Proceedings, 69, 478-481.[1][3] Link[1][3]

-

Cozza, G., et al. (2019).[3] "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2." Journal of Medicinal Chemistry, 62(4), 1803–1816.[3][11] Link[1][3]

-

BenchChem Technical Guides. (2025). "Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole." BenchChem Protocols. Link[1][3]

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

medicinal chemistry applications of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

Topic: Medicinal Chemistry Applications of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists

A Privileged Scaffold for Adenosine Receptor Antagonism and Antimicrobial Discovery[1]

Executive Summary

The compound 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While simple in structure, the specific substitution pattern of a 2-amino thiazole core coupled with a lipophilic 5-(2,4-dichlorobenzyl) moiety positions this molecule as a critical scaffold in two distinct therapeutic areas:

-

Adenosine A2A Receptor Antagonism: A key mechanism for the treatment of Parkinson’s disease (PD) and, more recently, cancer immunotherapy.

-

Antimicrobial Therapeutics: Targeting bacterial membrane integrity and specific virulence factors in multidrug-resistant (MDR) strains.

This guide details the synthesis, structure-activity relationships (SAR), and experimental validation protocols for this compound, designed for immediate application in drug discovery workflows.

Chemical Properties & Structural Logic

The efficacy of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine stems from its ability to mimic the adenosine core while exploiting hydrophobic pockets in G-protein coupled receptors (GPCRs).

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Formula | C₁₀H₈Cl₂N₂S | Compact fragment-like scaffold (MW < 300). |

| Core Scaffold | 2-Aminothiazole | Bioisostere of the adenine ring; critical for H-bonding with receptor residues (e.g., Asn253 in A2A). |

| 5-Position Substituent | 2,4-Dichlorobenzyl | Provides steric bulk and lipophilicity. The "benzyl" linker allows rotational freedom to fit hydrophobic sub-pockets. |

| Halogenation | 2,4-Dichloro | Increases metabolic stability by blocking oxidation at the phenyl ring; enhances hydrophobic interactions. |

| LogP (Predicted) | ~3.2 - 3.5 | Optimal range for CNS penetration (crucial for Parkinson's applications). |

Synthetic Methodology

To access the 5-substituted thiazole isomer specifically (avoiding the more common 4-substituted Hantzsch products), a modified Hantzsch cyclization strategy is required.

Protocol: Modified Hantzsch Synthesis of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

Principle: The reaction involves the condensation of thiourea with an

Reagents:

-

Precursor A: 3-(2,4-Dichlorophenyl)propanal

-

Reagent B: Bromine (Br₂) or Polymer-supported Tribromide

-

Solvent: Ethanol (EtOH) or DMF

Step-by-Step Workflow:

-

-Bromination:

-

Dissolve 3-(2,4-Dichlorophenyl)propanal (10 mmol) in dioxane/ether.

-

Add Br₂ (10 mmol) dropwise at 0°C.

-

Stir for 2 hours at room temperature to generate the intermediate 2-bromo-3-(2,4-dichlorophenyl)propanal .

-

Note: This intermediate is unstable; proceed immediately to cyclization.

-

-

Cyclization:

-

Dissolve Thiourea (12 mmol) in absolute EtOH (20 mL).

-

Add the freshly prepared

-bromoaldehyde solution dropwise to the thiourea solution at reflux temperature. -

Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

-

Work-up & Purification:

-

Cool the mixture. A hydrobromide salt precipitate may form.

-

Neutralize with aqueous NaHCO₃ to pH 8 to liberate the free base.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Recrystallization: Purify using EtOH/Water to yield off-white crystals.

-

Visualization: Synthesis Pathway

Caption: Two-step synthesis targeting the specific 5-position substitution via unstable alpha-bromoaldehyde intermediate.

Medicinal Chemistry Applications

A. Adenosine A2A Receptor Antagonism (CNS & Oncology)

The 2-aminothiazole scaffold is a proven bioisostere for the adenine ring found in the endogenous ligand (adenosine).

-

Mechanism: The exocyclic amine (–NH₂) and the thiazole nitrogen (N3) form a "pincer" hydrogen bonding motif with Asn253 and Glu169 in the A2A receptor binding pocket.

-

Role of the 5-Benzyl Group: In the A2A receptor, the "N6-region" pocket is large and hydrophobic. The 2,4-dichlorobenzyl group occupies this space, displacing water and providing significant binding energy through

-stacking interactions with Phe168 . -

Therapeutic Value:

-

Parkinson's Disease: Antagonism of striatal A2A receptors reduces the indirect pathway activity, alleviating motor symptoms (similar to istradefylline).

-

Immuno-Oncology: A2A blockade prevents adenosine-mediated T-cell suppression in the tumor microenvironment.

-

B. Antimicrobial Activity

Thiazoles substituted with lipophilic halogenated benzyl groups exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).

-

Mechanism: The 2,4-dichloro substitution significantly increases lipophilicity, facilitating penetration through the bacterial cell wall. The 2-amino group may interact with DNA gyrase or interfere with bacterial cell wall synthesis enzymes (Mur ligases).

Experimental Protocols (Validation)

Protocol 1: Adenosine A2A Functional Assay (cAMP Quantification)

To verify antagonistic activity against the A2A receptor.

System: HEK293 cells stably expressing human A2A receptor. Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

-

Cell Preparation: Harvest HEK293-hA2A cells and suspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

-

Agonist Challenge: Plate cells (5,000/well) in a 384-well plate.

-

Compound Treatment:

-

Add 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine (serial dilutions: 0.1 nM to 10 µM).

-

Incubate for 15 minutes at 37°C.

-

Add CGS21680 (Specific A2A agonist) at EC₈₀ concentration (typically ~10–30 nM) to stimulate cAMP production.

-

Incubate for 30 minutes.

-

-

Detection: Add TR-FRET detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

-

Analysis: Measure fluorescence ratio (665/620 nm). Calculate IC₅₀ (inhibition of agonist-induced cAMP).

Visualization: A2A Signaling & Inhibition

Caption: Mechanism of Action: The compound blocks A2A-mediated cAMP accumulation, reversing downstream immunosuppression or motor deficits.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. Link

-

A2A Antagonists in Parkinson's: Xu, K., et al. (2005). "Neuroprotection by adenosine A2A receptor antagonists in a mouse model of Parkinson's disease." Neuroscience Letters. Link

-

Thiazole Antimicrobials: Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. Link

-

A2A Structure & Binding: Jaakola, V.P., et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science. Link

-

Privileged Scaffolds: Welsch, M.E., et al. (2010). "Privileged scaffolds for protein–protein interaction inhibitors." Current Opinion in Chemical Biology. Link

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

Methodological & Application

Application Note: Solubilization and Handling Protocol for 5-(2,4-Dichlorobenzyl)thiazol-2-amine

Abstract & Introduction

This application note provides a standardized protocol for the solubilization, storage, and aqueous dilution of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine . This compound, a functionalized aminothiazole, is frequently utilized as a chemical building block and a scaffold in medicinal chemistry for antimicrobial and kinase inhibitor screening.[1]

Due to the lipophilic nature of the dichlorobenzyl moiety, this compound exhibits poor aqueous solubility at neutral pH.[1] Improper handling often leads to "silent precipitation" in biological assays, resulting in false negatives or variable IC50 data.[1] This guide outlines a DMSO-based stock preparation workflow and a stepwise aqueous dilution strategy to ensure compound stability and data reproducibility.

Physicochemical Profile

Understanding the chemical properties is the first step to successful solubilization.[1]

| Property | Value | Notes |

| Chemical Name | 5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-amine | Also known as 5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

| CAS Number | 301223-42-7 | Unique identifier for verification |

| Molecular Formula | C₁₀H₈Cl₂N₂S | |

| Molecular Weight | 259.15 g/mol | Use this for Molarity calculations |

| Predicted LogP | ~3.2 - 3.8 | Highly Lipophilic (Hydrophobic) |

| pKa (Thiazole N) | ~5.3 (Predicted) | Weak base; solubility increases in acidic media (pH < 4) |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

Solubility Data & Guidelines

The following solubility limits are derived from structural analysis and standard behavior of lipophilic aminothiazoles.

Primary Solvents (Stock Preparation)[1]

-

DMSO (Dimethyl Sulfoxide): Recommended. [1]

-

Ethanol: Moderate to High.[1]

-

Usage: Suitable alternative if DMSO is incompatible with specific downstream assays, though evaporation rates are higher.[1]

-

Aqueous Buffers (Assay Media)[1]

-

Water (Neutral pH): Insoluble / Poorly Soluble. [1]

-

Acidic Water (0.1 M HCl): Soluble.[1]

-

Protonation of the thiazole nitrogen improves solubility, but this is rarely compatible with biological assays.[1]

-

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM

Materials:

-

Anhydrous DMSO (≥ 99.9%, cell-culture grade)[1]

-

Vortex mixer[1]

-

Ultrasonic bath (Sonicator)[1]

-

Amber glass vial (2 mL)[1]

Procedure:

-

Calculate Mass:

-

Weighing: Accurately weigh 2.6 mg of the solid into the amber glass vial.

-

Note: If weighing small amounts is difficult, weigh ~5-10 mg and adjust the DMSO volume accordingly.

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Solubilization:

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5–10 minutes at room temperature.

-

Visual Check: Hold the vial against a light source. The solution must be completely clear with no visible particulates.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Serial Dilution for Aqueous Assays

Objective: Dilute stock to assay concentration while preventing precipitation.[1]

The "Intermediate Dilution" Method: Directly adding 100% DMSO stock to aqueous buffer often causes local high concentrations that trigger precipitation.[1] Use an intermediate step.

-

Prepare Assay Buffer: Ensure buffer (e.g., PBS, HEPES) is at room temperature or 37°C.[1]

-

Intermediate Step (10x Conc.):

-

Final Dilution (1x Conc.):

-

Dilute the 100 µM working solution 1:10 into the final assay well containing the cells/protein.

-

Final Concentration: 10 µM compound, 1% DMSO.

-

Visualizations

Figure 1: Stock Preparation Workflow

This diagram illustrates the critical path for creating a stable stock solution, emphasizing the Quality Control (QC) check.[1]

Caption: Workflow for the preparation of a homogenous DMSO stock solution with integrated QC checkpoints.

Figure 2: Serial Dilution Strategy

This logic flow prevents precipitation during the transfer from organic solvent to aqueous buffer.[1]

Caption: Stepwise dilution strategy to minimize osmotic shock and precipitation risks in aqueous media.

Troubleshooting & Best Practices

-

"Crashing Out": If the compound precipitates upon addition to the assay buffer (solution turns milky):

-

DMSO Tolerance: Always verify that your biological system (cells or enzyme) tolerates the final DMSO concentration (typically < 0.5% or < 1%).[1] Run a "DMSO-only" vehicle control.

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water uptake can cause the compound to precipitate inside the stock vial over time.[1] Always seal vials tightly and use Parafilm.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1006900, 5-(2,4-Dichlorobenzyl)thiazol-2-amine.[1] Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretation - Solubility.[1] Drug Discovery Today.[1] (General reference for solubility protocols in drug discovery).

Sources

Application Notes & Protocols for the Synthesis of 2-Aminothiazole Derivatives

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole core is a quintessential "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a vast array of pharmaceuticals.[2] Compounds bearing this heterocyclic motif exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties.[1][3][4][5] Notable drugs such as the anti-inflammatory agent Meloxicam and the antipsychotic drug Abilify showcase the therapeutic importance of this scaffold.[6]

The primary and most enduring method for constructing this ring system is the Hantzsch thiazole synthesis, first reported in 1887.[1][7] This foundational reaction involves the condensation of an α-haloketone with a thiourea derivative.[2][8] While robust, the classical Hantzsch synthesis often requires harsh conditions and the handling of lachrymatory α-haloketone intermediates. Modern advancements have focused on developing safer, more efficient, and environmentally benign protocols through one-pot procedures, novel catalytic systems, and the application of alternative energy sources like microwave and ultrasound irradiation.[9][10][11]

This guide provides an in-depth analysis of the reaction mechanism, compares various synthetic methodologies, and offers detailed, field-proven protocols for synthesizing 2-aminothiazole derivatives, designed for researchers, scientists, and drug development professionals.

The Hantzsch Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a cornerstone reaction that proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The process generally involves three key stages: S-alkylation, intramolecular cyclization, and dehydration.[1][8]

Causality Behind the Mechanism:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, displacing the halide ion and forming an S-alkylated isothiouronium salt intermediate.[8]

-

Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic ring, a tetrahedral intermediate.

-

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclized intermediate. This process is often acid-catalyzed and results in the formation of the stable, aromatic 2-aminothiazole ring.[1]

Caption: Workflow comparison of conventional vs. microwave synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions. Ultrasound-assisted synthesis provides an alternative energy-efficient method that often proceeds under mild, room-temperature conditions, offering excellent yields and short reaction times. [11][12][13]This method is particularly beneficial for thermally sensitive substrates.

Catalytic and One-Pot Procedures

To improve safety and efficiency, one-pot syntheses have become highly favored. These methods avoid the isolation of the often-hazardous α-haloketone intermediate by generating it in situ from a ketone using a halogen source like iodine or N-bromosuccinimide (NBS). [14][15]Various catalysts are employed to facilitate this transformation:

-

Heterogeneous Catalysts: Solid-supported acids like silica-supported tungstosilicic acid or clays (e.g., Montmorillonite K10) are advantageous due to their ease of separation (simple filtration) and potential for recycling. [11][15][16]* Green Halogenating Agents: Reagents like trichloroisocyanuric acid (TCCA) are being used as safer, solid alternatives to toxic and volatile halogen sources like elemental bromine or iodine. [14]

Comparison of Optimal Reaction Conditions

| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield |

| Conventional | α-Bromoacetophenone, Thiourea | None | Ethanol | Reflux (~78 °C) | 2-8 hours | 70-85% [1][17] |

| Microwave | Acetophenone, Thiourea | Iodine | Ethanol or Solvent-free | 120-170 °C | 5-15 min | 85-95% [4][17] |

| Ultrasound | α-Bromoacetophenone, Thiourea | Silica Supported Acid | EtOH/Water | Room Temp. | 30-60 min | 80-90% [11] |

| Catalytic One-Pot | Acetophenone, Thiourea | TCCA, Nanocatalyst | Ethanol | 80 °C | 25-45 min | >90% [14] |

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. α-Haloketones are lachrymatory and should be handled with extreme care.

Protocol 1: Conventional Synthesis of 4-Phenyl-2-aminothiazole

This protocol describes a classic approach using a pre-synthesized α-haloketone and reflux in ethanol. [1] Materials:

-

2-Bromoacetophenone (1.0 g, 5.0 mmol)

-

Thiourea (0.46 g, 6.0 mmol, 1.2 eq)

-

Ethanol (20 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

To a 50 mL round-bottom flask, add 2-bromoacetophenone (5.0 mmol) and thiourea (6.0 mmol).

-

Add 20 mL of ethanol to the flask and a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of cold water and stir.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with cold water (2 x 15 mL).

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-phenyl-2-aminothiazole.

Protocol 2: One-Pot Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol utilizes an in situ generation of the α-haloketone, avoiding its isolation, and employs microwave irradiation for rapid synthesis. [4] Materials:

-

Substituted Acetophenone (e.g., Acetophenone) (5.0 mmol)

-

Thiourea (10.0 mmol, 2.0 eq)

-

Iodine (5.0 mmol, 1.0 eq)

-

Microwave synthesis vial (10 mL) with a stir bar

-

Microwave reactor

Procedure:

-

Place the substituted acetophenone (5.0 mmol), thiourea (10.0 mmol), and iodine (5.0 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

-

Seal the vial with a cap.

-

Place the vial inside the cavity of the microwave reactor.

-

Irradiate the mixture at a constant power of 170 W for 5-15 minutes. Monitor the reaction progress by TLC after cooling if the reactor allows for intermittent sampling.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL).

-

A precipitate will form. Filter the solid product and wash it with a cold solution of sodium thiosulfate to remove any residual iodine, followed by cold water.

-

Dry the product and recrystallize from ethanol to afford the pure 2-amino-4-arylthiazole derivative.

Protocol 3: Green Catalytic One-Pot Synthesis using TCCA

This protocol employs a modern, magnetically-recoverable nanocatalyst and a safer halogen source, trichloroisocyanuric acid (TCCA). [14] Materials:

-

Acetophenone derivative (1.5 mmol)

-

Thiourea (1.0 mmol)

-

Trichloroisocyanuric acid (TCCA) (0.5 mmol)

-

Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g)

-

Ethanol (3.0 mL)

-

10% Sodium Bicarbonate solution

-

External magnet

Procedure:

-

In a reaction flask, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the nanocatalyst (0.01 g) in 3.0 mL of ethanol.

-

Stir the mixture at 80 °C for approximately 25 minutes to form the α-chloro intermediate. Monitor this step by TLC.

-

Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

-

Continue stirring at 80 °C until the reaction is complete (typically 15-20 minutes, monitor by TLC).

-

Cool the reaction mixture. Use a strong external magnet to gather the nanocatalyst to the side of the flask.

-

Decant the supernatant solution into a separate beaker.

-

Add 10% sodium bicarbonate solution to the decanted liquid to neutralize it and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry. The catalyst can be washed with ethanol and water, dried, and reused.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Impure starting materials; Suboptimal temperature or time; Incorrect stoichiometry. | Ensure purity of reactants. Systematically optimize temperature and reaction time. Verify molar ratios of reactants. [10] |

| Side Product Formation | Reaction run under acidic conditions can form 2-imino-2,3-dihydrothiazole isomers. [18] | Maintain neutral or slightly basic conditions during the reaction and work-up to favor the desired 2-aminothiazole product. [10] |

| Difficulty in Purification | Product is highly soluble in the reaction solvent; Co-elution with impurities during chromatography. | Precipitate the product by adding a non-solvent (e.g., pouring an ethanol reaction into water). [8][10]Optimize the mobile phase for column chromatography. |

Conclusion

The synthesis of 2-aminothiazole derivatives remains a highly relevant and active area of research. While the conventional Hantzsch synthesis provides a reliable foundation, modern methodologies offer significant advantages in terms of speed, safety, yield, and environmental impact. Microwave-assisted and catalytic one-pot procedures, in particular, represent state-of-the-art approaches that align with the principles of green chemistry. By understanding the underlying mechanism and the rationale behind different protocols, researchers can select and optimize the ideal conditions to efficiently synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

-

Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]

-

Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. International Journal of Trend in Scientific Research and Development. [Link]

-

MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

-

2-Aminothiazole. Wikipedia. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

-

Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. ResearchGate. [Link]

-

A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(2)/.[7]pdf]([Link]7]pdf)

-

Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. ResearchGate. [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link]

-

Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

-

Ultrasound-Assisted Annulation of 2-Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

-

2-Aminothiazole. Solubility of Things. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

- Process of producing 2-aminothiazole.

-

Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

-

Synthesis of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

-

Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College. [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jusst.org [jusst.org]

- 4. jusst.org [jusst.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. ajrconline.org [ajrconline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kjscollege.com [kjscollege.com]

- 13. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 17. rjpbcs.com [rjpbcs.com]

- 18. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Crystallization Architectures for 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

This Application Note is designed for researchers and process chemists optimizing the purification of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine (CAS: 301223-42-7).[1][2][3] It synthesizes principles of solid-state chemistry with practical, field-proven protocols for aminothiazole derivatives.[1][2][3]

Executive Summary & Chemical Context

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine is a critical pharmacophore, often serving as a "warhead" precursor in the synthesis of kinase inhibitors and antifungal agents.[1][2][3] Its structure features a polar, H-bond-donating 2-amino-thiazole head group and a lipophilic, bulky 2,4-dichlorobenzyl tail.[1][2][3]

This duality creates a specific purification challenge:

-

The Head Group: Soluble in polar protic solvents (MeOH, EtOH) and aqueous acid.

-

The Tail: Highly hydrophobic, driving low water solubility and increasing the risk of "oiling out" during rapid cooling.

This guide details three distinct crystallization strategies to target purity (>99.5%), yield, and polymorph control.[3]

Pre-Crystallization Characterization

Before initiating bulk crystallization, verify the solubility profile.[3] The presence of the dichlorobenzyl group significantly reduces solubility in pure alcohols compared to the non-halogenated parent.

Table 1: Solubility Profile & Solvent Selection Matrix

| Solvent Class | Specific Solvent | Solubility Behavior (Hot vs. Cold) | Application Note |

| Primary (Good) | Ethanol (Abs.) | High (Hot) / Low (Cold) | Ideal. Balances yield and purity.[1] Best for final polishing. |

| Primary (Good) | Methanol | Very High (Hot) / Moderate (Cold) | Good for initial cleanup; yield may be lower due to higher cold solubility. |

| Solubilizer | DMF / DMSO | High (Ambient) | Use only for Anti-solvent methods. Hard to remove residual solvent.[2][3] |

| Anti-Solvent | Water | Insoluble (Neutral pH) | Strong anti-solvent. Induces rapid precipitation (risk of oiling). |

| Anti-Solvent | Hexane/Heptane | Insoluble | Use to wash crystals or induce precipitation from Ethyl Acetate.[2][3] |

| Reactive | Dilute HCl (1M) | Soluble (forms salt) | Enables pH-swing purification (see Protocol 3).[1] |

Detailed Experimental Protocols

Protocol A: Temperature-Swing Recrystallization (Standard)

Objective: Removal of synthesis by-products (e.g., unreacted thiourea, alpha-halo ketones) and general purification.[1][3] Mechanism: Exploits the steep solubility curve in Ethanol.[3]

-

Dissolution: Charge crude 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine into a round-bottom flask. Add Absolute Ethanol (5–7 mL per gram of solid).

-

Heating: Heat to reflux (~78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.[3]

-

Hot Filtration (Optional): If insoluble black specks (carbon/inorganics) are visible, filter rapidly through a pre-heated Celite pad.[3]

-

Controlled Cooling:

-

Nucleation: Once at RT, if no crystals form, scratch the glass or add a seed crystal. Then, cool to 0–4°C for 1 hour.

-

Harvest: Filter under vacuum. Wash with cold Ethanol (0°C). Dry at 45°C under vacuum.

Protocol B: Anti-Solvent Crystallization (High Yield)

Objective: Recovering product from mother liquors or purifying highly impure batches. Mechanism: Drastic reduction of dielectric constant to force precipitation.[2][3]

-

Dissolution: Dissolve crude material in a minimum volume of DMF or DMSO at room temperature (approx. 2 mL/g).[3]

-

Anti-Solvent Addition:

-

Cloud Point Management: Stop addition when the solution turns permanently cloudy (metastable zone).[3] Stir for 30 mins to allow crystal growth.

-

Completion: Resume water addition to complete precipitation.

-

Wash: Filter and wash extensively with water to remove DMF.[2][3] Follow with a Hexane wash to remove non-polar oils.[2][3]

Protocol C: Reactive pH-Swing (Purification Powerhouse)

Objective: Specific removal of non-basic impurities (e.g., neutral starting materials, tars).[3] Mechanism: Reversible protonation of the thiazole amine (pKa ~5.3).

-

Acidification: Suspend crude solid in 1M HCl (10 mL/g). Stir until dissolved. The amine forms a water-soluble hydrochloride salt.[1][2][3]

-

Note: Neutral impurities (e.g., unreacted haloketones) will remain undissolved.[3]

-

-

Filtration: Filter the acidic solution to remove the insoluble impurities.[3]

-

Neutralization:

-

Digestion: Stir the slurry for 1 hour to transform any amorphous precipitate into a crystalline form (Ostwald ripening).

Process Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate technique based on impurity profile and yield requirements.

Caption: Decision matrix for selecting the optimal crystallization strategy based on impurity types.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for benzyl-substituted thiazoles is "oiling out"—where the product separates as a second liquid phase rather than crystals.[2][3][4]

-

Cause: The melting point of the solvated compound is lower than the process temperature, or the supersaturation is too high (metastable limit exceeded).

-

Solution:

-

Reheat to dissolve the oil.

-

Seed the solution with pure crystals at a temperature just below the saturation point.

-

Agitate vigorously.

-

Cool Slower: Use a linear cooling ramp (e.g., 0.5°C/min).

-

References

-

PubChem. (2025).[3][5][6] 5-(2,4-Dichlorobenzyl)thiazol-2-amine Compound Summary. National Library of Medicine.[2][3] [Link][1]

-

Kalhor, M., et al. (2023).[3][7] Design of a new method for one-pot synthesis of 2-amino thiazoles. RSC Advances.[2][3] [Link]

-

Abdel-Wahab, B.F., et al. (2023).[3] Synthesis and Crystal Structure Analysis of Thiazole Derivatives. MDPI Molbank.[2][3] [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine | C9H8ClN3S | CID 702289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine Synthesis

Current Status: Active Ticket ID: THZ-5BNZ-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Challenge

The synthesis of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine presents a specific regiochemical challenge often overlooked in standard protocols. Unlike the robust 4-substituted thiazoles derived from stable methyl ketones, the 5-substituted isomer requires an

The Yield Killer:

The Solution: This guide transitions your workflow from the "Direct Aldehyde" route (typically <30% yield) to the "Masked Acetal" Protocol or In-Situ Stabilization , targeting yields of >75% with high regiopurity.

Theoretical Grounding & Reaction Logic

The Regioselectivity Trap

To obtain the benzyl group at position 5, the carbonyl carbon of the precursor must become the C4-H of the thiazole ring. This dictates the use of an aldehyde backbone.

-

Precursor for 4-Benzyl: 1-(2,4-dichlorophenyl)-3-halopropan-2-one (Stable ketone).

-

Precursor for 5-Benzyl: 2-halo-3-(2,4-dichlorophenyl)propanal (Unstable aldehyde).

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation between the low-yield direct route and the high-yield protected route.

Figure 1: Comparison of the risky Direct Aldehyde route vs. the robust Acetal Protection route for 5-substituted thiazole synthesis.

Optimized Experimental Protocol (The "Masked Acetal" Route)

This protocol bypasses the isolation of the unstable

Phase 1: Precursor Stabilization

Objective: Convert 3-(2,4-dichlorophenyl)propanal into a stable

-

Acetylation: Dissolve 3-(2,4-dichlorophenyl)propanal (10 mmol) in MeOH (30 mL). Add Trimethyl Orthoformate (12 mmol) and a catalytic amount of p-TsOH. Stir at RT for 4h.

-

Checkpoint: TLC should show conversion to a less polar spot (dimethyl acetal).[1]

-

-

Bromination: Cool the acetal solution to 0°C. Add Phenyltrimethylammonium tribromide (PTAB) (10.5 mmol) portion-wise.

-

Why PTAB? It provides a stoichiometric, gentle release of Br2, preventing over-bromination and acid-catalyzed degradation [1].[1]

-

-

Workup: Quench with saturated NaHCO3. Extract with DCM. Evaporate to obtain 2-bromo-1,1-dimethoxy-3-(2,4-dichlorophenyl)propane .

-

Status: This oil is stable and can be stored at 4°C.

-

Phase 2: The Hantzsch Cyclization

Objective: Controlled deprotection and cyclization.

-

Dissolution: Dissolve the

-bromo acetal (from Phase 1) in Ethanol (20 mL). -

Reagent Addition: Add Thiourea (12 mmol).

-

Acid Catalyst: Add aqueous HCl (1 mL, 2N).

-

Reflux: Heat to reflux (78°C) for 3–5 hours.

-

Visual Cue: The solution will turn clear yellow. If it turns black/dark brown, the acid concentration was too high, causing aldehyde polymerization.[1]

-

-

Isolation:

-

Cool to RT.

-

Neutralize with Ammonium Hydroxide (NH4OH) to pH 8–9.[1] Do not use NaOH (can hydrolyze the thiazole or cause ring-opening).

-

Precipitate the free base by adding cold water. Filter and wash with cold ether.

-

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turns into a black tar."

Diagnosis: Polymerization of the